molecular formula C15H13BrN4O2S2 B11983260 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11983260
M. Wt: 425.3 g/mol
InChI Key: MIQIUXTXHQQDEW-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a brominated thiophene moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid to facilitate the condensation reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The brominated thiophene moiety can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness: The uniqueness of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both brominated thiophene and dimethoxyphenyl groups enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C15H13BrN4O2S2

Molecular Weight

425.3 g/mol

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13BrN4O2S2/c1-21-11-5-3-9(7-12(11)22-2)14-18-19-15(23)20(14)17-8-10-4-6-13(16)24-10/h3-8H,1-2H3,(H,19,23)/b17-8+

InChI Key

MIQIUXTXHQQDEW-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.